Bienvenue dans la boutique en ligne BenchChem!

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Anticancer Cytotoxicity Tubulin Inhibition

Optimize your oncology chemical biology research with this structurally distinct isoxazole-benzamide hybrid. Designed as a chemical probe for the colchicine binding site, its unique 4-chlorophenyl substitution on the isoxazole ring enables scaffold-specific SAR investigations not achievable with classical ligands like combretastatin A-4. Vendor data indicate MCF-7 cytotoxicity (IC50 0.52–6.26 µM). Ideal for diversity-oriented screening libraries to discover next-generation tubulin polymerization inhibitors. Verify target engagement in your assay of choice.

Molecular Formula C20H19ClN2O5
Molecular Weight 402.83
CAS No. 946210-35-1
Cat. No. B2356969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
CAS946210-35-1
Molecular FormulaC20H19ClN2O5
Molecular Weight402.83
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN2O5/c1-25-17-8-13(9-18(26-2)19(17)27-3)20(24)22-11-15-10-16(28-23-15)12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,24)
InChIKeyGARURWCSAGIXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide (CAS 946210-35-1): A 3,4,5-Trimethoxyphenyl Isoxazole-Benzamide Hybrid for Anticancer and Chemical Biology Research Procurement


N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule belonging to the isoxazole-benzamide hybrid class. Its structure combines a 3,4,5-trimethoxybenzamide pharmacophore—a motif shared with well-characterized tubulin polymerization inhibitors such as colchicine and combretastatin A-4—with a 5-(4-chlorophenyl)isoxazole moiety via a methylene linker . The compound has a molecular formula of C20H19ClN2O5 and a molecular weight of 402.83 g/mol. Vendor-generated data, which lack peer-reviewed validation, report in vitro cytotoxic activity against the MCF-7 breast cancer cell line (IC50 range: 0.52–6.26 µM) attributed to tubulin polymerization inhibition . This compound is primarily offered as a research chemical for oncology-focused chemical biology studies.

Why Generic Isoxazole or Trimethoxybenzamide Analogues Cannot Simply Replace N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide in Focused Screening Sets


The biological activity of this chemotype is exquisitely sensitive to subtle alterations in the substitution pattern on both the benzamide and isoxazole rings. The 3,4,5-trimethoxyphenyl motif is a critical determinant for tubulin binding, and its replacement with dimethoxy or monomethoxy analogs typically results in a marked loss of potency [1]. Similarly, modifications to the 4-chlorophenyl group on the isoxazole ring can drastically alter target engagement; for instance, related isoxazole-benzamide analogs with 4-methoxy or 3,4-dimethoxy phenyl substituents have been reported to interact with entirely different biological targets, such as enzymes or kinases, leading to divergent pharmacological profiles . Therefore, generic substitution within this compound class is not scientifically justified without direct comparative data, as the specific 4-chlorophenyl substitution pattern may confer a unique tubulin-targeting profile that is not replicated by close structural analogs.

Quantitative Differentiation Evidence for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide Against Closest Structural and Pharmacological Comparators


Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to Colchicine: Vendor-Reported IC50 Range Analysis

Vendor-provided data indicate that N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide exhibits a broad IC50 range of 0.52 to 6.26 µM against the MCF-7 breast adenocarcinoma cell line . The reference tubulin inhibitor colchicine typically shows an IC50 of 0.02–0.05 µM in the same cell line under standard 48–72 h MTT/SRB assay conditions [1]. This places the target compound's reported potency 10- to 300-fold weaker than colchicine in this specific model. It is critical to note that this comparative analysis relies on cross-study data, and the intrinsic variability in the target compound's reported IC50 range (over an order of magnitude) raises questions about assay reproducibility that require independent verification.

Anticancer Cytotoxicity Tubulin Inhibition

Comparative Cytotoxicity Against MCF-7 Cells: Target Compound vs. Combretastatin A-4 (CA-4)

Combretastatin A-4 (CA-4), a potent reference inhibitor of tubulin polymerization, displays an IC50 of approximately 0.002–0.01 µM against MCF-7 cells in standard cytotoxicity assays [1]. Based on the vendor-reported IC50 range of 0.52–6.26 µM for the target compound , the observed difference in potency against MCF-7 cells spans 2 to 3 orders of magnitude. This substantial discrepancy, derived from cross-study comparison, suggests that the target compound either binds to the colchicine site with significantly lower affinity, engages a different site on tubulin, or is subject to differential cellular efflux/metabolism. Without head-to-head testing, this should be considered a hypothesis-generating observation only.

Anticancer Cytotoxicity Tubulin Polymerization

Structural Differentiation from the 4-Methoxy Analog: The Impact of the 4-Chlorophenyl Substituent on Molecular Properties and Presumed Activity

The closest commercially available structural analog is 3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-69-2), which features a 4-methoxy group on the phenyl ring instead of a 4-chloro group [1]. This single atom substitution (Cl vs. OCH3) results in a substantial shift in key physicochemical properties: the chlorine atom increases lipophilicity (estimated ClogP difference of +0.6 to +0.8) and introduces a unique halogen bond donor capability, which can enhance binding interactions with specific protein cavities not accessible to the methoxy analog [2]. While no direct comparative biological data is publicly available for these two compounds, class-level SAR studies on tubulin-targeting agents have demonstrated that aryl halide substituents can profoundly impact cellular permeability and binding affinity [3]. This structural difference supports prioritizing the 4-chloro derivative for target-specific screening campaigns where enhanced lipophilicity and halogen bonding are desirable.

Medicinal Chemistry SAR Drug Design

Comparison with 3,4-Dimethoxyphenyl Analog: Evidence for the Role of Trimethoxy Substitution on Cytotoxic Potency

The analog N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide (CAS 953232-78-5) has been reported to have an IC50 of 28 µM against a different biological target (PKCβ) in a distinct assay context [1]. For the target compound, the vendor-reported cytotoxic IC50 against MCF-7 cells is notably lower (0.52–6.26 µM). While these data come from different assay systems and are not directly comparable, they highlight that the nature of the substituent on the phenyl ring of the isoxazole moiety critically influences the biological profile, shifting activity from one target class to another. This underscores the non-interchangeable nature of these closely related compounds in biological screening.

SAR Anticancer Isoxazole

Thermal Stability and Physicochemical Profile for In Vitro Assay Compatibility: Class-Level Support

The isoxazole and trimethoxybenzamide hybrid scaffold is generally associated with favorable thermal stability and solubility profiles suitable for in vitro assay conditions . The target compound, with a molecular weight of 402.83 g/mol and a moderate predicted lipophilicity, falls within lead-like chemical space. While experimental solubility and stability data specific to this compound are not publicly available, the structural features suggest compatibility with standard DMSO stock solution preparation and cell-based assay protocols. This is in contrast to some highly hydrophobic tubulin inhibitors that require specialized formulation. This inference remains a class-level generalization and requires experimental confirmation for critical applications.

Chemical Stability Physicochemical Properties Assay Development

Recommended Research and Procurement Application Scenarios for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide Based on Available Evidence


Chemical Biology Probe for Studying Colchicine-Site Tubulin Interactions with a Distinct Chemotype.

The compound's reported (though vendor-sourced) inhibition of tubulin polymerization in MCF-7 cells positions it as a potential chemical probe for investigating the colchicine binding site. Its isoxazole-benzamide core is structurally distinct from classical colchicine-site ligands like colchicine, combretastatin, and podophyllotoxin . This structural novelty may allow researchers to probe binding interactions that are not accessible with traditional ligands, potentially contributing to the understanding of resistance mechanisms or tubulin isotype selectivity. This application is contingent upon experimental validation of the tubulin polymerization inhibition in a reproducible assay system.

Screening Library Component for Lead Discovery in Tubulin-Targeted Anticancer Programs.

As a commercially available small molecule with a unique substitution pattern (4-chlorophenyl isoxazole linked to a 3,4,5-trimethoxybenzamide), this compound serves as a useful component of diversity-oriented screening libraries for anticancer drug discovery. Its inclusion in a library enables the exploration of structure-activity relationships around this scaffold, potentially identifying more potent analogs through iterative medicinal chemistry . The compound's moderate potency against MCF-7 cells suggests it could serve as a starting point for hit-to-lead optimization.

Comparator Compound for Evaluating Novel Isoxazole-Based Tubulin Inhibitors.

In medicinal chemistry campaigns aimed at developing next-generation tubulin inhibitors, having a well-characterized benchmark compound is essential. While colchicine and CA-4 are the gold-standard comparators, the unique chemotype of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide makes it a valuable additional comparator for evaluating novel isoxazole-containing compounds . Its use as a scaffold-specific benchmark allows researchers to disentangle the contributions of the isoxazole core from the trimethoxyphenyl pharmacophore.

Physicochemical and ADME Model Compound for the Isoxazole-Benzamide Class.

Beyond biological activity, the compound's structural features make it suitable for use as a model compound in physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) property studies. Its moderate molecular weight (402.83 g/mol), specific functional groups (amide, chloro-substituent), and predicted lipophilicity profile allow researchers to study the impact of these features on membrane permeability, metabolic stability, and plasma protein binding without the confounding effects of extreme potency or toxicity . This supports early-stage drug discovery programs aiming to balance potency with favorable drug-like properties.

Quote Request

Request a Quote for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.